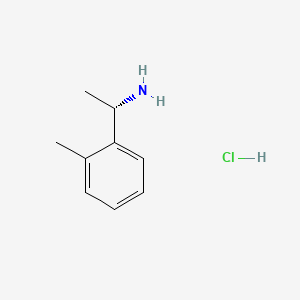

(S)-1-(o-Tolyl)ethanamine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(S)-1-(o-Tolyl)ethanamine hydrochloride” is likely a derivative of ethanamine (also known as ethylamine), which is an organic compound with a formula CH3CH2NH2. This compound is a primary amine and it’s the second-simplest primary amine after methylamine. The “o-Tolyl” part suggests a connection to toluene, a common solvent .

Molecular Structure Analysis

The molecular structure of “this compound” would likely include an ethanamine group attached to a toluene group. The “S” in the name suggests that this compound has chirality, meaning it has a non-superimposable mirror image .Chemical Reactions Analysis

Again, while specific reactions involving “this compound” are not available, similar compounds often participate in reactions like nucleophilic substitution or addition .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include things like its melting point, boiling point, density, and solubility. These properties can often be predicted based on the properties of similar compounds .Applications De Recherche Scientifique

Antiamoebic Activity

A series of chalcones possessing N-substituted ethanamine were synthesized, involving (S)-1-(o-Tolyl)ethanamine hydrochloride as a precursor. These compounds were evaluated for their antiamoebic activity against the HM1: IMSS strain of Entamoeba histolytica and showed promising results, with some compounds displaying better activity than the standard drug metronidazole. This study illustrates the compound's utility in developing potential antiamoebic treatments (Zaidi et al., 2015).

Pyrolysis and Cracking Studies

In computational chemistry, the second-stage cracking of the pyrolysis of ethylamine, closely related to this compound, was investigated. The study provided insights into the decomposition reactions of methanimine, ethenamine, and ethanimine, crucial for understanding the pyrolysis process at a molecular level. This research contributes to the broader field of chemical engineering and materials science (Almatarneh et al., 2016).

Synthesis of Pharmaceutical Intermediates

A key application of this compound is in the synthesis of intermediates for pharmaceutical compounds. An efficient synthesis and practical resolution process for 1-(naphthalen-1-yl)ethanamine, a key intermediate in the synthesis of Cinacalcet hydrochloride, was developed. This work highlights the importance of this compound in the pharmaceutical industry, particularly in the production of treatments for conditions such as secondary hyperparathyroidism (Mathad et al., 2011).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(1S)-1-(2-methylphenyl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N.ClH/c1-7-5-3-4-6-9(7)8(2)10;/h3-6,8H,10H2,1-2H3;1H/t8-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNGAKUOLRVQVHG-QRPNPIFTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(C)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1[C@H](C)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.